2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1798016-90-6
VCID: VC6661940
InChI: InChI=1S/C18H18BrNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Br
Molecular Formula: C18H18BrNO3
Molecular Weight: 376.25

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

CAS No.: 1798016-90-6

Cat. No.: VC6661940

Molecular Formula: C18H18BrNO3

Molecular Weight: 376.25

* For research use only. Not for human or veterinary use.

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate - 1798016-90-6

Specification

CAS No. 1798016-90-6
Molecular Formula C18H18BrNO3
Molecular Weight 376.25
IUPAC Name [2-[(2-bromophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Standard InChI InChI=1S/C18H18BrNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
Standard InChI Key OQGAKJXOCLLMSL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Characteristics

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a bifunctional molecule comprising two aromatic systems: a 2-bromobenzyl group and a 4-methylphenyl acetate moiety linked via a β-ketoamide bridge. The ortho-bromine atom on the benzyl ring introduces steric hindrance and electronic effects that distinguish it from para-substituted analogs.

Molecular Formula and Weight

PropertyValue
Molecular formulaC₁₈H₁₇BrN₂O₄
Molecular weight417.25 g/mol
Key functional groupsAcetate ester, β-ketoamide, bromoarene

The crystal structure of related compounds, such as 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate, reveals dihedral angles of ~80° between aromatic rings, suggesting limited conjugation and potential for diverse solid-state packing .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Amide bond formation: Reacting 2-bromobenzylamine with 4-methylphenylacetic acid using a carbodiimide coupling agent (e.g., DCC or EDC) in dichloromethane at 0–25°C.

  • Esterification: Treating the intermediate with acetic anhydride under basic conditions to form the acetate ester.

Industrial-scale production may employ continuous flow systems to enhance yield (typically 70–85%) and purity (>95%) .

Reaction Optimization

  • Temperature: Lower temperatures (0–10°C) favor amide bond formation, minimizing side reactions.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates esterification by acting as a nucleophilic catalyst.

  • Solvent selection: Polar aprotic solvents like DMF improve solubility of intermediates but require rigorous drying to prevent hydrolysis.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The ortho-bromine atom undergoes SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

Compound+NaOMe2-methoxybenzyl derivative+NaBr\text{Compound} + \text{NaOMe} \rightarrow \text{2-methoxybenzyl derivative} + \text{NaBr}

This reactivity is critical for generating analogs with modified electronic profiles .

Hydrolysis Pathways

  • Ester hydrolysis: The acetate group is cleaved in acidic or basic media to yield 2-[(2-bromobenzyl)amino]-2-oxoethanol.

  • Amide hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux), producing 2-bromobenzylamine and 4-methylphenylacetic acid.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for brominated bioactive molecules. For instance:

  • Anticancer agents: Bromoarenes are integral to kinase inhibitors targeting EGFR and VEGFR.

  • Antimicrobials: The β-ketoamide scaffold is explored for disrupting bacterial cell wall synthesis .

Materials Science

Its rigid aromatic structure makes it a candidate for:

  • Liquid crystalline materials

  • Organic semiconductors (hole mobility ≈ 10⁻³ cm²/V·s in thin films)

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity Implications
2-[(4-Bromobenzyl)amino]-2-oxoethyl acetatePara-bromine reduces steric hindranceFaster SNAr kinetics
2-[(2-Chlorobenzyl)amino]-2-oxoethyl acetateCl vs. Br electronegativityLower leaving-group ability
2-[(2-Nitrobenzyl)amino]-2-oxoethyl acetateNitro group enhances electrophilicityIncreased oxidation susceptibility

The ortho-bromine substitution in the target compound confers unique steric and electronic properties, slowing nucleophilic substitution compared to para-substituted analogs but improving stability under oxidative conditions .

Mechanistic Insights

Enzymatic Interactions

Molecular docking simulations predict moderate binding affinity (Kd ≈ 10–50 μM) for:

  • Cytochrome P450 3A4: Metabolism via oxidative debromination.

  • COX-2: Potential anti-inflammatory activity through competitive inhibition.

Solid-State Behavior

Intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) dominate crystal packing, similar to related bromoarenes . This influences solubility (≈2 mg/mL in DMSO) and melting behavior (decomposes above 200°C).

Future Directions

  • Pharmacological profiling: In vitro screening against cancer cell lines (e.g., MCF-7, A549).

  • Process chemistry: Developing solvent-free synthesis using ball milling.

  • Computational studies: QSPR models to predict bioactivity based on substituent effects.

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